molecular formula C19H14BrFN2O2 B2575395 (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 366828-33-3

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Cat. No. B2575395
CAS RN: 366828-33-3
M. Wt: 401.235
InChI Key: ITWJSDIGDPRWJL-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a chemical compound that has drawn the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD73954, and it has been synthesized using various methods. In

Mechanism of Action

BRD73954 acts as a selective inhibitor of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD4 is a transcriptional regulator that binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting the bromodomain of BRD4, BRD73954 prevents the recruitment of transcriptional machinery, leading to the downregulation of its target genes.
Biochemical and Physiological Effects
BRD73954 has been shown to have various biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, apoptosis, and inflammation. In cancer cells, BRD73954 has been shown to induce cell cycle arrest and inhibit cell proliferation. In addition, BRD73954 has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BRD73954 in lab experiments is its selectivity for BRD4, making it a useful tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD73954 is its low solubility in aqueous solutions, which can affect its bioavailability and potency. In addition, the synthesis of BRD73954 can be challenging and time-consuming, making it difficult to obtain large quantities for use in lab experiments.

Future Directions

There are various future directions for the use of BRD73954 in scientific research. One potential future direction is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective therapeutic agents for the treatment of various diseases, including cancer. Another future direction is the use of BRD73954 in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Finally, the use of BRD73954 in animal models could provide valuable insights into its pharmacokinetics and pharmacodynamics, which could inform its potential use in clinical trials.

Synthesis Methods

BRD73954 can be synthesized using various methods, including Suzuki-Miyaura cross-coupling reaction, bromination, and Heck coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, 5-bromo-2-prop-2-enoxyphenyl boronic acid and 2-cyano-N-(2-fluorophenyl)prop-2-enamide are reacted in the presence of a palladium catalyst to form BRD73954. The bromination method involves the reaction of 5-prop-2-enoxyaniline with N-bromosuccinimide to form 5-bromo-2-prop-2-enoxyaniline, which is then reacted with 2-cyano-N-(2-fluorophenyl)prop-2-enamide to form BRD73954. The Heck coupling reaction involves the reaction of 5-bromo-2-prop-2-enoxyaniline and 2-cyano-N-(2-fluorophenyl)prop-2-enamide in the presence of a palladium catalyst to form BRD73954.

Scientific Research Applications

BRD73954 has various scientific research applications, including its use as a chemical probe for studying bromodomain-containing proteins, particularly BRD4. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer. BRD73954 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of its target genes. This makes BRD73954 a potential therapeutic agent for the treatment of various diseases, including cancer.

properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWJSDIGDPRWJL-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

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